molecular formula C8H6N2O7 B181211 4-Methoxy-3,5-dinitrobenzoic acid CAS No. 85365-92-0

4-Methoxy-3,5-dinitrobenzoic acid

Cat. No.: B181211
CAS No.: 85365-92-0
M. Wt: 242.14 g/mol
InChI Key: VBLDFIFEVZSYAR-UHFFFAOYSA-N
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Description

Contextual Significance in Contemporary Chemical Research

While not as extensively studied as some other nitrobenzoic acid derivatives, 4-Methoxy-3,5-dinitrobenzoic acid is of interest to researchers in the field of organic synthesis and reaction kinetics. Its significance lies in its potential as an intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the two nitro groups, combined with the electron-donating effect of the methoxy (B1213986) group, creates a unique electronic environment on the aromatic ring, influencing its reactivity.

The study of its reactions, such as nucleophilic aromatic substitution, provides valuable data for understanding reaction mechanisms and the electronic effects of substituents on aromatic systems. Specifically, research has been conducted on the reaction of this compound with hydroxide (B78521) ions in an aqueous dimethyl sulfoxide (B87167) solution, where the formation of anionic σ-complexes was observed. researchgate.netoup.com This type of research is fundamental to physical organic chemistry and helps in the rational design of new synthetic methodologies.

Scope and Objectives of Academic Inquiry for this compound

The primary scope of academic inquiry for this compound revolves around its synthesis, characterization, and reactivity. Key objectives for researchers studying this compound would likely include:

Development of efficient synthetic routes: While not extensively documented, a plausible synthesis could involve the nitration of a suitable precursor, such as 4-methoxy-3-nitrobenzoic acid. Optimizing reaction conditions to achieve high yields and purity would be a significant goal.

Elucidation of its physicochemical properties: A thorough investigation of its physical and chemical properties is essential for its application in synthesis. This includes determining its melting point, solubility in various solvents, and spectroscopic characteristics.

Investigation of its reactivity: Detailed kinetic and mechanistic studies of its reactions, particularly nucleophilic aromatic substitutions, contribute to the broader understanding of organic reaction mechanisms.

Exploration as a building block in organic synthesis: Due to its functional groups, this compound could serve as a starting material for the synthesis of various target molecules, including potential pharmacologically active compounds or materials with specific electronic properties.

Due to the limited amount of publicly available research specifically on this compound, much of the understanding of its potential is extrapolated from the known chemistry of analogous compounds like 4-chloro-3,5-dinitrobenzoic acid and 3,5-dinitrobenzoic acid. researchgate.netnih.govwikipedia.org

Detailed Research Findings

While specific research findings on this compound are sparse, some data can be compiled from chemical supplier information and the single available study on its reactivity.

Table 2: Computed Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₆N₂O₇ chemscene.com
Molecular Weight 242.14 chemscene.com
Topological Polar Surface Area (TPSA) 132.81 Ų
LogP (Octanol-Water Partition Coefficient) 1.2098
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6
Rotatable Bonds 4

Note: The data in Table 2 is based on computational models and may not reflect experimentally determined values.

A significant research finding is the study of its reaction with hydroxide ions, which demonstrated the formation of intermediate complexes. oup.com This indicates that the methoxy group can be displaced through a nucleophilic aromatic substitution mechanism, a reaction of fundamental importance in organic chemistry.

Properties

IUPAC Name

4-methoxy-3,5-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O7/c1-17-7-5(9(13)14)2-4(8(11)12)3-6(7)10(15)16/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLDFIFEVZSYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303151
Record name 4-methoxy-3,5-dinitrobenzoic acid
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Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85365-92-0
Record name NSC156984
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-3,5-dinitrobenzoic acid
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the Chemical Compound and Analogues

Established synthetic routes to 4-Methoxy-3,5-dinitrobenzoic acid and its analogues predominantly rely on the nitration of substituted benzoic acids. The choice of starting material and nitrating conditions are crucial for achieving the desired dinitration pattern.

The primary strategy for synthesizing this compound involves the direct nitration of a suitable precursor. A plausible and commonly employed method is the nitration of 4-methoxybenzoic acid. In this electrophilic aromatic substitution reaction, the methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho-, para-directing group, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group. The positions ortho to the methoxy group (3 and 5 positions) are activated, making them susceptible to nitration.

A typical nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction proceeds in a stepwise manner. The first nitration of 4-methoxybenzoic acid is expected to occur at the 3-position, yielding 4-methoxy-3-nitrobenzoic acid, due to the directing effect of the methoxy group. Introducing a second nitro group to form the 3,5-dinitro product requires forcing conditions because the first nitro group, being strongly deactivating, makes the second nitration more difficult.

An alternative precursor for the synthesis is 4-methoxy-3-nitrobenzaldehyde. Conventional nitration methodology on this compound can yield 4-methoxy-3,5-dinitrobenzaldehyde, which can then be oxidized to the corresponding carboxylic acid. memphis.edu

The synthesis of the related compound, 3,5-dinitrobenzoic acid, is achieved through the nitration of benzoic acid using fuming nitric acid in the presence of concentrated sulfuric acid. orgsyn.orgwikipedia.org This process often requires elevated temperatures to facilitate the introduction of the second nitro group. orgsyn.org

Table 1: Comparison of Precursors for the Synthesis of Dinitrobenzoic Acid Derivatives

PrecursorDirecting Effects of SubstituentsExpected Product of Dinitration
4-Methoxybenzoic acid-OCH₃: ortho, para-directing (activating)-COOH: meta-directing (deactivating)This compound
Benzoic acid-COOH: meta-directing (deactivating)3,5-Dinitrobenzoic acid
4-Methoxy-3-nitrobenzaldehyde-OCH₃: ortho, para-directing (activating)-CHO: meta-directing (deactivating)-NO₂: meta-directing (deactivating)4-Methoxy-3,5-dinitrobenzaldehyde

Process Optimization and Scale-Up Methodologies

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize yield and minimize the formation of byproducts. Key parameters to consider include reaction temperature, reaction time, and the ratio of reactants.

For dinitration reactions, a stepwise increase in temperature may be necessary. The introduction of the first nitro group is typically an exothermic process and may require cooling to control the reaction rate and prevent unwanted side reactions. The second nitration, being more challenging due to the deactivating nature of the first nitro group, often requires heating to proceed at a reasonable rate.

The scale-up of nitration reactions, particularly dinitration, presents significant safety challenges due to their highly exothermic nature and the potential for thermal runaway. semanticscholar.org In a large-scale batch reactor, inefficient heat removal can lead to a rapid increase in temperature, potentially causing decomposition of the nitrated product and the generation of large volumes of gas, which can lead to a dangerous increase in pressure.

Continuous flow reactors offer a safer and more efficient alternative for scaling up such hazardous reactions. semanticscholar.orgbeilstein-journals.orgnih.gov The high surface-area-to-volume ratio in these reactors allows for superior heat transfer and precise temperature control, mitigating the risk of thermal runaway. beilstein-journals.orgnih.gov This technology enables the use of more concentrated reagents and higher reaction temperatures, which can significantly reduce reaction times and improve process efficiency.

Advanced Synthetic Route Development

Recent advancements in synthetic chemistry offer promising alternatives to traditional batch nitration, focusing on improved safety, efficiency, and sustainability.

While the classic mixed acid system (HNO₃/H₂SO₄) is widely used, research into alternative catalytic systems aims to reduce the use of corrosive and environmentally harmful strong acids. Heterogeneous catalysts, such as zeolites and other solid acids, have been explored for nitration reactions. These catalysts can offer advantages in terms of ease of separation from the reaction mixture and potential for recycling. However, their application in dinitration of deactivated substrates like nitrobenzoic acids can be challenging due to the requirement of strong acidic conditions.

Enzyme-catalyzed nitration presents a green chemistry approach, although it is generally more applicable to activated aromatic compounds. nih.gov The use of enzymes like horseradish peroxidase in the presence of a nitrite (B80452) source and an oxidant can achieve nitration under mild conditions. nih.gov However, the applicability of this method to the synthesis of a dinitro compound from a deactivated precursor remains an area for further research.

Microchannel reactors, a key technology in process intensification, are particularly well-suited for hazardous reactions like nitration. dntb.gov.uamdpi.com The small dimensions of the channels ensure rapid mixing and highly efficient heat and mass transfer, leading to better control over the reaction and potentially higher yields and selectivity. dntb.gov.uamdpi.com

The use of microreactors can significantly enhance the safety of dinitration processes by minimizing the volume of the reaction mixture at any given time. This reduces the potential consequences of a thermal runaway. Furthermore, the precise control over residence time and temperature allows for the optimization of the reaction to favor the desired dinitro product while minimizing the formation of mono-nitro or other byproducts. beilstein-journals.org The implementation of continuous-flow nitration in microreactors has been shown to be a viable and advantageous approach for the production of nitroaromatic compounds. semanticscholar.orgbeilstein-journals.orgnih.gov A patent application describes the use of a microchannel reactor for the preparation of 3,5-dinitrobenzoic acid, highlighting the benefits of this technology in improving reaction yield and safety. google.com

Table 2: Comparison of Synthetic Methodologies

MethodologyAdvantagesDisadvantages
Conventional Batch Nitration Well-established, simple equipmentPoor heat transfer, potential for thermal runaway, safety concerns on scale-up
Catalytic Nitration (Heterogeneous) Catalyst recyclability, reduced acid wasteMay require harsh conditions for deactivated substrates, catalyst deactivation
Enzymatic Nitration Mild reaction conditions, environmentally friendlyLimited to activated substrates, enzyme stability can be an issue
Microchannel Reactor Synthesis Excellent heat and mass transfer, enhanced safety, precise process control, ease of scale-upHigher initial investment in equipment

Chemical Reactivity and Mechanistic Studies

The chemical reactivity of this compound is dictated by the electronic properties of its substituents. The two nitro groups are strong electron-withdrawing groups, which significantly deactivate the aromatic ring towards further electrophilic substitution. The carboxylic acid group is also deactivating. Conversely, the methoxy group is an electron-donating group.

The mechanism of nitration of substituted benzoic acids follows the general pathway of electrophilic aromatic substitution. masterorganicchemistry.comtruman.edu This involves the initial attack of the nitronium ion (NO₂⁺) on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. masterorganicchemistry.com In the case of 4-methoxybenzoic acid, the attack is directed to the positions ortho to the activating methoxy group. The subsequent loss of a proton from the carbocation restores the aromaticity of the ring, yielding the nitrated product.

The presence of two deactivating nitro groups in this compound makes the aromatic ring electron-deficient. This increased electrophilicity of the ring makes it susceptible to nucleophilic aromatic substitution, although this would require strong nucleophiles and potentially harsh reaction conditions. The carboxylic acid group can undergo typical reactions such as esterification and conversion to an acid chloride. The nitro groups can be reduced to amino groups, which opens up a wide range of further chemical transformations.

Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two strongly electron-withdrawing nitro groups positioned ortho and para to the methoxy group. These nitro groups stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in SNAr reactions.

The methoxy group at the C-4 position is a potential leaving group in these reactions. The general mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of the methoxy group re-establishes the aromaticity of the ring, yielding the substituted product.

One documented example of a nucleophilic substitution reaction on a similar substrate, 4-chloro-3,5-dinitrobenzoic acid, involves its reaction with hydroxide (B78521) ions. In this reaction, the chloride ion is displaced by the hydroxide ion. Given that methoxide (B1231860) is also a viable leaving group, it is anticipated that this compound would undergo a similar reaction with strong nucleophiles.

Common nucleophiles that could potentially displace the methoxy group include:

Hydroxides: Leading to the formation of 4-hydroxy-3,5-dinitrobenzoic acid.

Alkoxides: Resulting in the formation of other 4-alkoxy-3,5-dinitrobenzoic acid derivatives.

Amines: Yielding 4-(amino)-3,5-dinitrobenzoic acid derivatives.

Thiolates: Producing 4-(thio)-3,5-dinitrobenzoic acid derivatives.

The reactivity of the substrate is significantly enhanced by the two nitro groups, which lower the energy of the transition state leading to the Meisenheimer complex.

NucleophilePotential Product
Hydroxide (OH⁻)4-Hydroxy-3,5-dinitrobenzoic acid
Alkoxide (RO⁻)4-Alkoxy-3,5-dinitrobenzoic acid
Amine (RNH₂)4-(Alkylamino)-3,5-dinitrobenzoic acid
Thiolate (RS⁻)4-(Alkylthio)-3,5-dinitrobenzoic acid

Photochemical Reactions and Photo-Induced Transformations

While specific photochemical studies on this compound are not extensively documented, the photochemical behavior of the closely related compound, 4-chloro-3,5-dinitrobenzoic acid (CDNBA), provides significant insights. The photodegradation of CDNBA in aqueous solutions has been investigated, particularly through advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals.

It has been shown that direct UV photolysis of CDNBA is an inefficient process for its degradation. However, in the presence of a hydrogen peroxide (H₂O₂)/UV system, the photodegradation is significantly enhanced. This is attributed to the photolysis of H₂O₂ to generate hydroxyl radicals, which are potent oxidizing agents that can effectively degrade the aromatic compound.

The proposed mechanism for the photodegradation of such nitroaromatic compounds involves:

Generation of Hydroxyl Radicals: H₂O₂ is cleaved by UV light to form two hydroxyl radicals (•OH).

Attack by Hydroxyl Radicals: The hydroxyl radical attacks the aromatic ring, leading to the formation of hydroxylated intermediates.

Ring Opening and Mineralization: Subsequent oxidation steps lead to the opening of the aromatic ring and eventual mineralization to carbon dioxide, water, and inorganic ions (e.g., nitrate (B79036), chloride).

Given the structural similarity, it is highly probable that this compound would exhibit similar behavior under photochemical conditions, particularly in the presence of AOPs. The methoxy group might influence the reaction kinetics and the nature of the intermediate products compared to the chloro derivative.

Photochemical ConditionExpected Outcome for this compound
Direct UV PhotolysisInefficient degradation
UV/H₂O₂Enhanced degradation via hydroxyl radical attack
VUV PhotolysisEfficient mineralization

Reaction Mechanisms in Organic Transformations Involving the Chemical Compound

The primary reaction mechanism involving the aromatic ring of this compound is nucleophilic aromatic substitution (SNAr) . This mechanism is characteristic of aromatic compounds bearing strong electron-withdrawing groups and a good leaving group.

The key steps of the SNAr mechanism are:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (the methoxy group in this case). This is typically the rate-determining step.

Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer or σ-complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro groups. The stability of this intermediate is a key factor in the feasibility of the reaction.

Departure of the Leaving Group: The leaving group (methoxide ion) departs, and the aromaticity of the ring is restored.

The presence of the two nitro groups at the meta positions relative to the carboxylic acid and ortho/para to the methoxy group is critical. These groups provide significant resonance stabilization to the Meisenheimer complex, thereby lowering the activation energy of the reaction.

Derivatization Strategies and Functional Group Interconversions

Synthesis of Substituted Benzoic Acid Derivatives

The carboxylic acid functional group of this compound is a versatile handle for the synthesis of a variety of derivatives, primarily esters and amides.

Esterification: Esters of this compound can be readily synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a classic Fischer esterification reaction. The general reaction is:

This compound + R-OH ⇌ 4-Methoxy-3,5-dinitrobenzoyl ester + H₂O

To drive the equilibrium towards the product, it is common to either use an excess of the alcohol or to remove the water as it is formed.

Amidation: Amides can be prepared by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an anhydride, followed by reaction with an amine.

Formation of Acyl Chloride: this compound can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-methoxy-3,5-dinitrobenzoyl chloride.

Reaction with Amine: The resulting acyl chloride is then reacted with a primary or secondary amine to yield the corresponding amide.

4-Methoxy-3,5-dinitrobenzoyl chloride + R₂NH → 4-Methoxy-3,5-dinitrobenzamide + HCl

DerivativeReagents
EsterAlcohol, Acid Catalyst (e.g., H₂SO₄)
Amide1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH)

Use as a Pro-nucleophile in Mitsunobu Reactions

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to esters, ethers, and other functional groups with inversion of stereochemistry. The reaction typically involves an alcohol, a carboxylic acid (the pro-nucleophile), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

While the direct use of this compound as a pro-nucleophile in Mitsunobu reactions is not explicitly detailed in readily available literature, the closely related 3,5-dinitrobenzoic acid has been successfully employed for this purpose. The increased acidity of dinitrobenzoic acids compared to benzoic acid makes them excellent pro-nucleophiles in this reaction. This enhanced acidity facilitates the protonation of the intermediate formed between triphenylphosphine and the azodicarboxylate, which is a key step in the reaction mechanism.

Given this precedent, it is highly likely that this compound can also serve as an effective pro-nucleophile in the Mitsunobu reaction. The reaction would proceed as follows:

Triphenylphosphine attacks the azodicarboxylate to form a betaine.

The acidic proton of this compound protonates the betaine.

The resulting carboxylate anion acts as the nucleophile.

The alcohol is activated by the phosphonium (B103445) species.

The carboxylate attacks the activated alcohol in an SN2 fashion, leading to the formation of the ester with inversion of configuration at the alcohol's stereocenter.

The use of highly acidic benzoic acid derivatives like this can lead to higher yields and cleaner reactions in the Mitsunobu esterification of alcohols.

Catalysis in Glycosylation Reactions

While specific studies detailing the use of this compound as a catalyst in glycosylation reactions are scarce, the related compound 3,5-dinitrobenzoic acid has been shown to be an effective organocatalyst for the synthesis of 2,3-unsaturated O- and S-glycosides.

In these reactions, 3,5-dinitrobenzoic acid catalyzes the reaction between glycals (cyclic enol ethers derived from sugars) and various alcohols or thiols. The acidity of the dinitrobenzoic acid is believed to be crucial for its catalytic activity, likely by activating the glycal towards nucleophilic attack. This method offers a simple and efficient procedure for the synthesis of these important classes of glycosides with high yields and good stereoselectivity.

Molecular Structure and Supramolecular Chemistry

Advanced Crystallographic Investigations

Advanced crystallographic techniques, particularly single-crystal X-ray diffraction, are pivotal in elucidating the precise three-dimensional arrangement of atoms and molecules within a crystal lattice.

Single-Crystal X-ray Diffraction Analysis of the Chemical Compound and Analogues

A hypothetical data table for a single-crystal X-ray diffraction analysis of 4-Methoxy-3,5-dinitrobenzoic acid, based on typical values for similar organic molecules, is presented below.

Crystal DataHypothetical Values for this compound
Chemical formulaC₈H₆N₂O₇
Molar mass242.14 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.1, 8.9, 9.6
α, β, γ (°)90, 96, 90
Volume (ų)850
Z4
Calculated density (g/cm³)1.89
Absorption coefficient (mm⁻¹)0.16
F(000)496
Data collection
Radiation typeMo Kα
Wavelength (Å)0.71073
Temperature (K)293(2)
Refinement
R-factor0.045
wR-factor0.120
Goodness-of-fit1.05

Elucidation of Hydrogen Bonding Networks and Intermolecular Interactions

The primary hydrogen bonding motif anticipated in the crystal structure of this compound is the formation of centrosymmetric carboxylic acid dimers via O-H···O hydrogen bonds. In addition to these strong interactions, weaker C-H···O hydrogen bonds involving the aromatic C-H groups and the oxygen atoms of the nitro and methoxy (B1213986) groups are also likely to play a significant role in stabilizing the crystal structure. The nitro groups themselves can participate in π-π stacking interactions, further influencing the packing arrangement. The presence of the methoxy group introduces the possibility of additional, albeit weaker, C-H···O interactions and may sterically influence the proximity of adjacent aromatic rings.

Cocrystallization and Adduct Formation

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical identity. Dinitrobenzoic acid derivatives are excellent candidates for cocrystal formation due to their strong hydrogen bonding capabilities.

Design and Synthesis of Cocrystals Involving Dinitrobenzoic Acid Derivatives

Numerous studies have reported the successful design and synthesis of cocrystals of 3,5-dinitrobenzoic acid with a wide variety of coformers, including amides, pyridines, and other active pharmaceutical ingredients researchgate.netacs.orgnih.gov. These cocrystals are typically held together by robust hydrogen bonds between the carboxylic acid of the dinitrobenzoic acid and a complementary functional group on the coformer. For example, 3,5-dinitrobenzoic acid forms a 1:1 cocrystal with the analgesic drug ethenzamide researchgate.net. It is reasonable to expect that this compound would also readily form cocrystals with suitable coformers, with the methoxy group potentially influencing the stoichiometry and solid-state architecture of the resulting multicomponent crystals.

Polymorphism Studies in Solid-State Forms

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a critical consideration in materials science and the pharmaceutical industry. As mentioned, 3,5-dinitrobenzoic acid is known to exhibit polymorphism iucr.org. The subtle balance of intermolecular forces means that small changes in crystallization conditions (e.g., solvent, temperature, pressure) can lead to the formation of different polymorphs with distinct physical properties. Given the structural similarity, it is highly probable that this compound could also exhibit polymorphism. A systematic screening of crystallization conditions would be necessary to identify and characterize any potential polymorphic forms.

While the principles of coordination chemistry and self-assembly observed for 3,5-dinitrobenzoic acid and its other derivatives, such as 3,5-dinitro-4-methylbenzoic acid, could provide a theoretical framework for predicting the behavior of this compound, any such discussion would be speculative. Adhering to the strict requirements for scientifically accurate and specific content on "this compound," it is not possible to generate a thorough and informative article on the requested topics of its coordination chemistry and solvent-dependent self-assembly without dedicated research on this particular compound.

Therefore, the requested article with detailed research findings, data tables, and specific examples for the outlined sections concerning this compound cannot be provided at this time. Further experimental research is required to elucidate the specific molecular and supramolecular chemistry of this compound.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the precise molecular structure of 4-Methoxy-3,5-dinitrobenzoic acid by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon).

The ¹H NMR spectrum of this compound is characterized by distinct signals that correspond to the different types of protons in the molecule. The highly symmetric nature of the substitution on the benzene (B151609) ring simplifies the spectrum.

The aromatic region is expected to display a single signal for the two equivalent protons at the C-2 and C-6 positions. Due to the strong electron-withdrawing effects of the two adjacent nitro groups, these protons are significantly deshielded and would appear far downfield. A second distinct signal corresponds to the three protons of the methoxy (B1213986) group (-OCH₃), which is attached to the C-4 position. A third, typically broad, signal is anticipated for the acidic proton of the carboxylic acid group (-COOH), which often appears at a very high chemical shift and can be confirmed by D₂O exchange.

Based on data from closely related structures like methyl 3,5-dinitro-4-methoxybenzoate, the expected chemical shifts are well-defined. cdnsciencepub.com

Interactive Data Table: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)> 12.0Singlet (broad)1H
Aromatic (H-2, H-6)~8.7 - 9.2Singlet2H
Methoxy (-OCH₃)~4.0 - 4.2Singlet3H

Note: Predicted values are based on analysis of analogous compounds and general substituent effects in DMSO-d₆ or CDCl₃.

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. Due to the molecular symmetry, fewer signals than the total number of carbon atoms are observed.

The spectrum would feature signals for the carbonyl carbon of the carboxylic acid, the four distinct carbons of the aromatic ring (C-1, C-2/C-6, C-3/C-5, and C-4), and the carbon of the methoxy group. The carbons bearing the nitro groups (C-3 and C-5) and the methoxy group (C-4) have characteristic chemical shifts influenced by these powerful substituents. The carbonyl carbon typically appears significantly downfield.

Interactive Data Table: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~163 - 166
Aromatic (C-4)~150 - 155
Aromatic (C-3, C-5)~148 - 150
Aromatic (C-1)~133 - 136
Aromatic (C-2, C-6)~122 - 125
Methoxy (-OCH₃)~56 - 60

Note: Predicted values are based on analysis of analogous compounds like benzyl (B1604629) 3,5-dinitrobenzoate (B1224709) and general substituent effects. rsc.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns under ionization.

Direct analysis of this compound by GC-MS is challenging due to its low volatility and the polar nature of the carboxylic acid group. These characteristics can lead to poor chromatographic peak shape and thermal decomposition in the injector port.

To overcome these limitations, derivatization is a required sample preparation step. chemicalbook.com The carboxylic acid is typically converted into a more volatile and thermally stable ester, for example, a methyl or trimethylsilyl (B98337) (TMS) ester. chemicalbook.comnist.gov This process allows for successful separation on a GC column and subsequent mass analysis. The resulting mass spectrum would correspond to the derivatized molecule, not the original acid.

High-Resolution Mass Spectrometry provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound, HRMS is the definitive method to confirm its composition.

Theoretical Exact Mass (C₈H₆N₂O₇): 242.0175 Da

Methodology: Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer are used. ESI in negative ion mode is particularly effective, detecting the deprotonated molecule [M-H]⁻.

Expected Result: An experimental m/z value of 241.0102 (for [C₈H₅N₂O₇]⁻), matching the theoretical value to within a few parts per million (ppm), would confirm the molecular formula.

The fragmentation pattern in ESI-MS/MS often shows characteristic losses. For dinitrobenzoic acids, the most frequent fragmentation reactions are decarboxylation (loss of CO₂, 44 Da) and the loss of a nitro group (NO₂, 46 Da).

Interactive Data Table: Predicted Key Mass Fragments

Fragment Ion (m/z) Proposed Identity Neutral Loss
241[M-H]⁻H
197[M-H-CO₂]⁻CO₂
195[M-H-NO₂]⁻NO₂
167[M-H-CO₂-NO]⁻CO₂, NO

Vibrational Spectroscopy for Functional Group Assignment and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups present in this compound by measuring the vibrations of its chemical bonds.

The FTIR spectrum provides a distinct fingerprint for the molecule, with key absorption bands confirming its structure. Analysis of related compounds like 4-methyl-3,5-dinitrobenzoic acid provides a strong basis for spectral assignment. nih.govresearchgate.net

O-H Stretching: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid O-H group.

C-H Stretching: Signals for aromatic C-H stretching appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group appears just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

NO₂ Stretching: Two prominent bands are characteristic of the nitro groups: an asymmetric stretch near 1530-1560 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹.

C-O Stretching: The C-O stretching of the aryl-ether bond is expected around 1250-1300 cm⁻¹, while the C-O stretch of the carboxylic acid appears near 1280-1320 cm⁻¹.

Interactive Data Table: Characteristic FTIR Absorption Bands

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H StretchCarboxylic Acid2500 - 3300Broad, Strong
C-H Stretch (Aromatic)Ar-H~3100Medium
C-H Stretch (Aliphatic)-OCH₃~2850 - 2960Medium
C=O StretchCarboxylic Acid~1710Strong, Sharp
N=O Asymmetric StretchNitro (NO₂)~1545Very Strong
N=O Symmetric StretchNitro (NO₂)~1350Very Strong
C-O StretchAryl Ether & Acid~1280Strong

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies of Electronic and Molecular Structure

DFT calculations are instrumental in exploring the fundamental characteristics of 4-Methoxy-3,5-dinitrobenzoic acid. By solving approximations of the Schrödinger equation, DFT can determine the electron density and, from it, derive numerous molecular properties. These theoretical insights complement and often guide experimental research. Studies on structurally similar molecules, such as 3,5-dinitrobenzoic acid and its derivatives, frequently utilize the B3LYP functional with basis sets like 6-311++G(d,p), which has been shown to provide reliable results for geometry and vibrational frequencies. worldscientific.comasianresassoc.orgresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometrical optimization. This calculation finds the minimum energy conformation of the molecule. For aromatic compounds like this compound, key parameters include the bond lengths and angles within the benzene (B151609) ring, the orientation of the carboxylic acid group, the methoxy (B1213986) group, and the two nitro groups.

In related dinitrobenzoic acid compounds, the planarity of the carboxylic acid group relative to the benzene ring is a critical factor influencing the molecule's electronic properties. researchgate.net The nitro groups, being strong electron-withdrawing groups, and the methoxy group, an electron-donating group, significantly influence the geometry of the benzene ring. Theoretical calculations on analogous molecules have been validated against experimental data from single-crystal X-ray diffraction, showing good agreement. researchgate.netresearchgate.net

Following optimization, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) and Raman spectra. nih.gov The calculated vibrational modes can be assigned to specific molecular motions, such as the stretching and bending of C-H, C=O, N=O, and C-O bonds, providing a detailed picture of the molecule's dynamic behavior. nih.govtandfonline.com

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-COOH~1.48 - 1.50 Å
Bond LengthC-NO2~1.46 - 1.48 Å
Bond LengthC-O(methoxy)~1.35 - 1.37 Å
Bond AngleO-N-O~123° - 125°
Dihedral AngleRing-COOH~10° - 25°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. tandfonline.com A small energy gap suggests that the molecule is more easily polarizable and prone to electronic transitions, which is a key characteristic for materials with nonlinear optical (NLO) properties. worldscientific.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy group and the benzene ring, which act as the electron donor. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro groups and the carboxylic acid group. This spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon electronic excitation, where electron density moves from the donor part of the molecule to the acceptor part. This ICT is a fundamental mechanism responsible for the NLO response in many organic molecules. researchgate.netresearchgate.net For instance, studies on a complex of 3,5-dinitrobenzoic acid revealed a HOMO-LUMO gap of 0.01915 eV from DFT calculations, indicating significant potential for charge transfer. asianresassoc.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify areas of high electron density and negative potential (prone to electrophilic attack), while blue regions indicate electron-deficient areas with positive potential (prone to nucleophilic attack). Green and yellow areas represent intermediate or neutral potential. tandfonline.comresearchgate.net

For this compound, the MEP map would predictably show the most negative potential (red) around the oxygen atoms of the nitro groups and the carbonyl oxygen of the carboxylic acid. These sites are the primary centers for accepting electrons or engaging in hydrogen bonding. researchgate.net The hydrogen atom of the carboxylic acid group would exhibit a strongly positive potential (blue), highlighting its acidic nature. The methoxy group and the aromatic ring would show intermediate potentials, influenced by the strong push-pull electronic effects within the molecule. MEP analysis is vital for understanding intermolecular interactions and predicting how the molecule will interact with other species. tandfonline.com

Non-Linear Optical (NLO) Properties Theoretical Prediction

Molecules with significant NLO properties can alter the properties of light passing through them, an effect that is in high demand for applications in telecommunications, optical computing, and frequency conversion technologies. The NLO response of a molecule is governed by its hyperpolarizability.

Computational methods can reliably predict the NLO properties of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net

Polarizability (α): Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is the primary measure of a molecule's second-order NLO activity. A large β value indicates a strong NLO response.

These values are typically calculated using DFT methods, often with the same functional and basis set used for the structural optimization. For comparison, the calculated hyperpolarizability of a new material is often benchmarked against a standard NLO material like urea. Theoretical studies on various dinitrobenzoic acid derivatives have shown that they possess significant hyperpolarizability values, suggesting their potential as NLO materials. worldscientific.comasianresassoc.org

Table 2: Calculated NLO Properties for Structurally Related Compounds (Note: Data for the specific target molecule is not available. This table is illustrative based on published data for similar molecules.)

CompoundMethodDipole Moment (μ, Debye)Hyperpolarizability (β, esu)
4-chloro-3,5-dinitrobenzoic acidDFT/B3LYP/6-311++G(d,p)3.65-
3,5-dinitrobenzoic acid derivativesDFT/B3LYP/6-311+G(d,p)-3.48 x 10⁻³⁰ to 12.84 x 10⁻³⁰
p-anisidine-3,5-dinitrobenzoic acid complexDFT/B3LYP/6-311++G(d,p)-Significant NLO confirmed

The NLO properties of a molecule are not arbitrary; they are deeply rooted in its electronic and molecular structure. For donor-acceptor (D-π-A) type molecules like this compound, several factors are key to enhancing the NLO response:

Strength of Donor and Acceptor Groups: The combination of a strong electron-donating group (methoxy) and strong electron-accepting groups (nitro) creates a powerful push-pull system.

Intramolecular Charge Transfer (ICT): As established by the HOMO-LUMO analysis, the ease of charge transfer from the donor to the acceptor through the π-conjugated system (the benzene ring) is directly correlated with a higher hyperpolarizability (β).

Small HOMO-LUMO Gap: A smaller energy gap facilitates ICT, thereby enhancing the NLO response. worldscientific.comdntb.gov.ua

Molecular Asymmetry: A non-centrosymmetric charge distribution, often indicated by a large dipole moment, is a prerequisite for second-order NLO activity.

The specific arrangement of the methoxy donor and the two nitro acceptors on the benzoic acid framework is designed to maximize these effects, making this compound a promising candidate for NLO applications based on theoretical principles.

Intermolecular Interaction Analysis in the Condensed Phase

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational methods are pivotal in dissecting these forces, offering a detailed picture of crystal packing and stability.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties onto this surface, one can identify the nature and prevalence of different types of atomic contacts. For aromatic nitro compounds like this compound, this analysis reveals the significant role of hydrogen bonds and other weak interactions in stabilizing the crystal structure.

Table 1: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative 3,5-Dinitrobenzoic Acid Cocrystal

Interaction TypePercentage Contribution (%)
H⋯O/O⋯H43.4
O⋯C/C⋯O17.7
H⋯HSubstantial
O⋯OSubstantial
H⋯C/C⋯HLess Significant
O⋯N/N⋯OLess Significant
H⋯N/N⋯HLess Significant
C⋯CLess Significant

Note: Data is illustrative and based on a reported Zn(II) complex of 3,5-dinitrobenzoic acid. iucr.orgnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, corresponding to the classic Lewis structure representation. uni-muenchen.de This method is instrumental in understanding charge distribution, hyperconjugative interactions, and the nature of chemical bonds within a molecule.

Table 2: Illustrative NBO Analysis of Key Interactions in a Nitro-Substituted Benzoic Acid

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(O) of Nitro Groupπ(N-O)~ 50-70
LP(O) of Carbonylσ(C-C) of Ring~ 5-10
π(C-C) of Ringπ(C-C) of Ring~ 20-25
π(C-C) of Ringπ(N-O) of Nitro Group~ 5-15

Note: Values are representative and based on studies of related nitrobenzoic acids. aip.org

Reduced Density Gradient (RDG) and Atoms in Molecules (AIM) Theory

The Reduced Density Gradient (RDG) is a computational tool used to identify and visualize non-covalent interactions in real space. jussieu.fr By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix, one can distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions. jussieu.frmarquette.edu This method provides a qualitative and quantitative picture of the non-covalent interactions that stabilize molecular complexes. For this compound, an RDG analysis would map out the hydrogen bonding involving the carboxylic acid and nitro groups, as well as the weaker van der Waals contacts, providing a comprehensive view of its interaction landscape. researchgate.nettandfonline.com

The Atoms in Molecules (AIM) theory, developed by Bader, analyzes the topology of the electron density to define atoms and the bonds between them. The presence of a bond path and a bond critical point between two atoms is indicative of an interaction. The properties at these critical points, such as the electron density and its Laplacian, provide information about the strength and nature of the bond. AIM analysis is particularly useful for characterizing both covalent and non-covalent interactions, including hydrogen bonds, within a molecular system. researchgate.net

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a cornerstone for investigating the intricate details of chemical reaction mechanisms, allowing for the exploration of transient species like transition states that are difficult to observe experimentally.

Transition State Analysis and Reaction Pathways

Understanding the reactivity of this compound, whether in decomposition, synthesis, or metabolic pathways, requires the identification of transition states and the mapping of reaction energy profiles. Computational studies on related nitroaromatic compounds have provided significant insights into their reaction mechanisms.

For example, the alkaline hydrolysis of nitroaromatics has been studied using density functional theory (DFT), where transition states for Meisenheimer complex formation and other initial reaction steps have been located. acs.org Similarly, the thermal decomposition of nitrotoluene isomers has been investigated, revealing that C-NO2 bond dissociation and isomerization reactions are key initial pathways, with calculated energy barriers for each step. polyu.edu.hk The reduction of nitroaromatic compounds at metal surfaces has also been modeled, identifying transition states for the dissociation of the N-O bond. mdpi.com For this compound, similar computational approaches could be used to model its decomposition, identifying the weakest bonds and the most likely initial steps, which is crucial for assessing its thermal stability. acs.org

Table 3: Representative Calculated Activation Barriers for Reactions of Nitroaromatic Compounds

Reaction TypeModel CompoundComputational MethodActivation Energy (kcal/mol)
O-O Bond HeterolysisNitrobenzene Dioxygenase ComplexDFT~15-21
N-O Bond DissociationNitrobenzene on Fe(110)DFT~50
C-NO2 Bond Dissociationp-NitrotolueneCCSD(T)/CBS~60-70
Alkaline Hydrolysis (Meisenheimer Complex)2,4-DinitroanisoleDFT~15-25

Note: These values are illustrative and compiled from studies on various nitroaromatic systems to show the range of activation energies for different reaction types. acs.orgpolyu.edu.hkmdpi.comnih.gov

Solvent Effects on Reaction Energetics and Mechanisms

The solvent environment can dramatically influence reaction rates and even alter reaction mechanisms. Computational models, particularly those employing implicit or explicit solvent models, are essential for capturing these effects.

Studies have shown that for reactions involving charged or highly polar species, the polarity of the solvent plays a critical role in stabilizing reactants, intermediates, and transition states. For instance, the mechanism of phospho group transfer reactions has been shown to switch from a bimolecular to a unimolecular pathway when moving from water to less polar alcohol solvents. nih.gov The acidity of substituted benzoic acids, a key factor in their reactivity, is also significantly affected by the solvent due to differences in the solvation of the resulting anions. msu.edu In the case of this compound, computational studies incorporating solvent effects would be crucial for accurately predicting its reactivity in different media, for example, in its synthesis or in biological environments. The use of continuum models like the Conductor-like Screening Model (COSMO) can provide valuable insights into how the solvent modulates the energetics of the reaction pathway. acs.org The presence of solvents can also be crucial in the formation of different crystalline forms, known as solvates or polymorphs. acs.org

Advanced Applications of this compound in Chemical Research and Materials Science

While specific research on this compound is limited in publicly available scientific literature, its structural parent, 3,5-dinitrobenzoic acid, and related derivatives are subjects of considerable investigation. This article explores the established and potential advanced applications of this compound by examining the well-documented roles of its analogues in catalysis, materials science, and analytical chemistry. The presence of the electron-donating methoxy group at the 4-position, flanked by two electron-withdrawing nitro groups, suggests a unique electronic profile that could modulate the reactivity and properties observed in its parent compound.

Future Research Directions

Unexplored Synthetic Avenues for 4-Methoxy-3,5-dinitrobenzoic Acid

Currently, dedicated synthetic routes for this compound are not widely reported in the literature, presenting a clear opportunity for methodological development. The synthesis of related compounds, such as 3,5-dinitrobenzoic acid and its derivatives, typically involves the nitration of a benzoic acid precursor. orgsyn.orgwikipedia.org For instance, 3,5-dinitrobenzoic acid can be obtained by the nitration of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.org

Future synthetic research could explore several promising, yet unexplored, pathways:

Direct Dinitration: A systematic investigation into the direct dinitration of 4-methoxybenzoic acid could be undertaken. This would require careful optimization of reaction conditions (nitrating agents, temperature, reaction time) to control regioselectivity and maximize the yield of the desired 3,5-dinitro product while minimizing side reactions, such as demethylation or oxidation.

Multi-step Synthesis from Alternative Precursors: A plausible route could involve the methylation of 4-hydroxy-3,5-dinitrobenzoic acid. This would necessitate the development of an efficient synthesis for the hydroxylated precursor, followed by a selective methylation step.

Oxidation of Related Toluene Derivatives: Another avenue involves the synthesis and subsequent oxidation of 4-methoxy-3,5-dinitrotoluene. The oxidation of the methyl group to a carboxylic acid would provide the target molecule.

A comparative analysis of potential precursors and their established reaction pathways for related compounds is presented below.

Precursor CompoundPotential ReactionTarget Intermediate/ProductRelevant Findings from Literature
4-Methoxybenzoic acidDirect NitrationThis compoundNitration of benzoic acid is a standard method for producing dinitro derivatives. orgsyn.orgwikipedia.org
4-Hydroxybenzoic acidNitration followed by Methylation4-Hydroxy-3,5-dinitrobenzoic acidSynthesis of related substituted nitrobenzoic acids is well-documented. sigmaaldrich.comsigmaaldrich.com
4-Methoxy-3,5-dinitrotolueneOxidationThis compoundOxidation of dinitrotoluene is a known method for producing dinitrobenzoic acid. orgsyn.org
4-Methoxy-3,5-dinitrobenzyl alcoholOxidationThis compoundThe synthesis of the corresponding benzyl (B1604629) chloride from this alcohol has been reported, implying its availability. nih.gov

Novel Supramolecular Architectures and Co-crystalline Materials

The parent compound, 3,5-dinitrobenzoic acid (DNBA), is a renowned building block in supramolecular chemistry and crystal engineering. rsc.org It readily forms co-crystals and molecular complexes with a diverse range of molecules through hydrogen bonding and π-π stacking interactions. acs.orgresearchgate.netresearchgate.net For example, DNBA has been co-crystallized with various amines and bipyridines to form intricate supramolecular assemblies. acs.orgresearchgate.net The formation of solvate co-crystals with acetamide (B32628) has also been extensively studied, demonstrating the formation of robust amide-amide dimer synthons. acs.org

The introduction of the 4-methoxy group in this compound is expected to significantly influence its co-crystallization behavior. The methoxy (B1213986) group can act as a hydrogen bond acceptor and its electron-donating nature will alter the electronic landscape of the aromatic ring, potentially leading to new and predictable supramolecular synthons.

Future research should focus on:

Co-crystal Screening: Systematically screening this compound against a library of co-formers, including pyridines, amides, and other carboxylic acids, to discover novel co-crystalline phases. rsc.org

Hierarchical Assembly: Investigating the role of the methoxy group in directing crystal packing and its competition with the stronger hydrogen-bonding motifs typically formed by the carboxylic acid and nitro groups.

Ternary and Quaternary Systems: Exploring the formation of multi-component crystals, similar to how 4,4′-bipyridine has been incorporated into binary charge-transfer complexes involving DNBA. rsc.org

The table below summarizes known co-crystals of the parent compound, 3,5-dinitrobenzoic acid, providing a basis for future explorations with its 4-methoxy derivative.

Co-formerResulting Structure TypeKey InteractionsReference
4,4'-BipyridineCoordination Polymers (with Co(II))Co-N dative bonds, hydrogen bonds researchgate.net
AcetamideIsostructural Solvate Co-crystalsAmide-amide dimer homo synthons (R₂²(8) motif), O-H···O hydrogen bonds acs.org
Trihexyphenidyl1:1 SaltMultiple hydrogen bonds nih.gov
Chlorprothixene1:2 Acid SaltVery short O—H···O hydrogen bond nih.gov
4-(N-methylamino)benzoic acidCo-crystalHomo and hetero carboxylic dimers researchgate.net

Advanced Spectroscopic Probes and In-Situ Analysis

Comprehensive spectroscopic characterization of this compound is essential for understanding its structure and properties. While studies on related compounds like 3,5-dinitrobenzoic acid have utilized FT-IR and Raman spectroscopy, a detailed analysis of the 4-methoxy derivative is lacking. nih.gov

Future research should employ a multi-technique approach:

Advanced Vibrational Spectroscopy: Utilizing techniques like surface-enhanced Raman scattering (SERS) and tip-enhanced Raman scattering (TERS) to probe the molecule's vibrational modes at surfaces and interfaces with high sensitivity.

Solid-State NMR: Applying solid-state nuclear magnetic resonance (ssNMR) to elucidate the precise molecular conformation and intermolecular interactions within the crystalline state, including any potential polymorphs or co-crystals.

In-Situ Monitoring: Employing in-situ spectroscopic probes, such as ReactIR or Raman spectroscopy, to monitor the synthesis of this compound in real-time. This would provide valuable kinetic and mechanistic data for optimizing synthetic procedures. Similarly, in-situ X-ray diffraction could be used to study the nucleation and growth of its co-crystals.

Ultrafast Spectroscopy: Using transient absorption spectroscopy to investigate the excited-state dynamics, which is particularly relevant given the nitroaromatic structure that often imparts interesting photophysical properties.

Deeper Computational Insights into Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has proven invaluable for studying the properties of dinitrobenzoic acid derivatives. nih.govworldscientific.com DFT calculations have been used to determine equilibrium geometries, vibrational frequencies, and to analyze electronic features like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govtandfonline.com

For this compound, future computational studies should aim to provide a deeper understanding of its intrinsic properties:

Conformational Analysis: Performing high-level calculations to map the potential energy surface and identify the most stable conformers, considering the rotational freedom of the methoxy and carboxylic acid groups.

Reactivity Indices: Calculating various reactivity descriptors based on conceptual DFT to predict its reactivity in proposed synthetic reactions and its interaction with other molecules in supramolecular assemblies.

Non-Covalent Interactions: Using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to characterize the strength and nature of intermolecular forces in its predicted crystal and co-crystal structures. nih.govworldscientific.com

Molecular Dynamics Simulations: Employing ab initio or classical molecular dynamics (MD) simulations to study the behavior of the molecule in solution and to predict crystal packing arrangements.

The following table presents key computational parameters that have been calculated for related compounds and should be determined for this compound.

Computational MethodProperty InvestigatedExample Compound StudiedReference
DFT (B3LYP)Equilibrium geometry, vibrational wavenumbers, NBO analysis3,5-Dinitrobenzoic acid nih.gov
DFT (B3LYP)Nonlinear optical (NLO) properties, HOMO-LUMO gap, MEP3,5-Dinitrobenzoic acid with benzamide (B126) derivatives worldscientific.com
DFTElectronic properties (HOMO-LUMO) of metal complexesCo(II) complexes of 3,5-dinitrobenzoic acid researchgate.net

Emerging Applications in Specific Scientific Domains

The structural motifs within this compound suggest potential applications across several scientific fields. The parent 3,5-dinitrobenzoic acid scaffold is found in compounds with anti-tuberculosis activity and is used in the development of energetic materials and analytical reagents. wikipedia.orgresearchgate.netnih.gov The methoxy group is a common feature in pharmacologically active compounds. nih.gov

Future research should explore the following potential applications:

Medicinal Chemistry: The compound could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents. Its derivatives could be screened for various biological activities, building on the discovery that dinitrobenzamide derivatives show promise as antimycobacterial agents. nih.gov

Materials Science: The presence of nitro groups, known for their electron-accepting properties, and the methoxy group suggests potential for applications in nonlinear optical (NLO) materials. researchgate.net Co-crystallization with electron-donating molecules could lead to new charge-transfer materials with interesting optical or electronic properties.

Analytical Chemistry: Following the precedent of 3,5-dinitrobenzoic acid, which is used to derivatize alcohols for identification, this compound could be developed as a novel derivatizing agent for chromatography (HPLC) or other analytical techniques. wikipedia.orgnih.gov Its unique molecular weight and potential for forming distinct derivatives could offer advantages in complex mixture analysis.

Corrosion Inhibition: Given that 3,5-dinitrobenzoic acid is an important corrosion inhibitor, the 4-methoxy derivative should be evaluated for similar or enhanced properties. wikipedia.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.